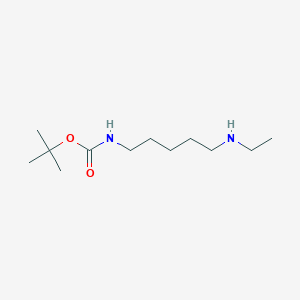

tert-Butyl (5-(ethylamino)pentyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl (5-(ethylamino)pentyl)carbamate” is a chemical compound with the molecular formula C12H26N2O2 . It is a versatile material utilized in diverse scientific research areas. Its applications range from drug synthesis to organic chemistry, making it a valuable tool for many experimental studies.

Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-(ethylamino)pentyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a 5-(ethylamino)pentyl group . The molecular weight is 230.347 Da .

Physical And Chemical Properties Analysis

“tert-Butyl (5-(ethylamino)pentyl)carbamate” has a density of 0.9±0.1 g/cm3, a boiling point of 330.9±25.0 °C at 760 mmHg, and a flash point of 153.9±23.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds .

Aplicaciones Científicas De Investigación

Synthesis of Antibiotics

tert-Butyl (5-(ethylamino)pentyl)carbamate: is a key intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with potent activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Drug Development for Neurodegenerative Diseases

This compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . Its role in drug development is crucial due to its ability to cross the blood-brain barrier and participate in the formulation of drugs that target central nervous system pathologies.

Cancer Research

In cancer research, tert-butyl N-[5-(ethylamino)pentyl]carbamate is explored for its efficacy in developing treatments that can selectively target cancer cells without harming healthy cells. Its unique structure allows for the creation of compounds that can be used in targeted therapy.

Proteomics Research

The compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block in the synthesis of peptides and proteins that are essential for understanding cellular processes .

Palladium-Catalyzed Synthesis

tert-Butyl carbamate: derivatives are used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . These protected anilines are valuable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Functionalized Pyrroles

It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in the development of new materials and pharmaceuticals.

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[5-(ethylamino)pentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFFBMGEABTLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649973 |

Source

|

| Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-(ethylamino)pentyl)carbamate | |

CAS RN |

883555-11-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883555-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)